N-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Overview
Description
N’-(2-chloro-4-ethoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloro-4-ethoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride typically involves multiple steps, starting with the preparation of the benzylamine derivative. The key steps include:
Nitration and Reduction: The starting material, 2-chloro-4-ethoxy-5-methoxybenzene, undergoes nitration followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated with N,N-dimethyl-1,2-ethanediamine under controlled conditions to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N’-(2-chloro-4-ethoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: These systems are employed to streamline the purification process, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloro-4-ethoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
N’-(2-chloro-4-ethoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-chloro-4-ethoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Disrupting Cellular Processes: Affecting cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-ethoxy-5-methoxybenzyl)-2-methyl-2-propanamine hydrochloride
- 2-[(2-Chloro-4-ethoxy-5-methoxybenzyl)amino]ethanol
- 3,5-Dichloro-N-(2-chloro-4-ethoxy-5-methoxybenzyl)aniline
Uniqueness
N’-(2-chloro-4-ethoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities
Properties
IUPAC Name |
N-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2.2ClH/c1-5-19-14-9-12(15)11(8-13(14)18-4)10-16-6-7-17(2)3;;/h8-9,16H,5-7,10H2,1-4H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBZYYZKALJOLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)CNCCN(C)C)OC.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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